molecular formula C21H27N5O4S B11424727 N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide

N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide

Cat. No.: B11424727
M. Wt: 445.5 g/mol
InChI Key: UTYUBIZECJWGLY-UHFFFAOYSA-N
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Description

N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide is a complex small molecule featuring a fused pyrimido-indole core modified with key substituents:

  • 8-Methoxy group: Enhances lipophilicity and may influence receptor binding via steric or electronic effects.
  • 2-Sulfanylidene moiety: Contributes to hydrogen bonding and redox activity.
  • Hexanamide chain: A flexible aliphatic linker terminating in a 2-acetamidoethyl group, which may improve solubility and pharmacokinetic properties compared to shorter chains .

Properties

Molecular Formula

C21H27N5O4S

Molecular Weight

445.5 g/mol

IUPAC Name

N-(2-acetamidoethyl)-6-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)hexanamide

InChI

InChI=1S/C21H27N5O4S/c1-13(27)22-9-10-23-17(28)6-4-3-5-11-26-20(29)19-18(25-21(26)31)15-12-14(30-2)7-8-16(15)24-19/h7-8,12,24H,3-6,9-11H2,1-2H3,(H,22,27)(H,23,28)(H,25,31)

InChI Key

UTYUBIZECJWGLY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCNC(=O)CCCCCN1C(=O)C2=C(C3=C(N2)C=CC(=C3)OC)NC1=S

Origin of Product

United States

Preparation Methods

The synthesis of N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide involves several steps. One common method is the coupling of tryptamine with ibuprofen using N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating reagent . The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the formation of the desired amide bond. Industrial production methods may involve scaling up this process with optimized reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of corresponding carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various cellular processes. For example, its neuroprotective effects may involve the inhibition of oxidative stress and the activation of signaling pathways that promote cell survival .

Comparison with Similar Compounds

Structural Similarity Analysis

Using computational similarity metrics (e.g., Tanimoto and Dice indices), the target compound shares closest structural homology with pyrimido-indole derivatives bearing acetamide or sulfanyl substituents. Key analogs include:

Compound Core Structure Key Substituents Similarity Metric (Tanimoto) Reported Bioactivity
Target Compound Pyrimido[5,4-b]indole 8-methoxy, 2-sulfanylidene, hexanamide-2-acetamidoethyl N/A Not explicitly stated
N-(4-ethylphenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide Pyrimido[5,4-b]indole 3-methoxyphenyl, 4-ethylphenyl, acetamide ~0.65 (estimated) Antiproliferative (NCI-60 screening)
N-(2-ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide Benzothieno-pyrimidine 4-methoxyphenyl, 2-ethylphenyl, sulfanyl-acetamide ~0.55 (estimated) Kinase inhibition (predicted)
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide Indole 5-methoxy, acetamide-ethyl ~0.40 (estimated) Serotonergic activity (historical)

Notes:

  • The Tanimoto scores are extrapolated based on shared functional groups (e.g., methoxy, sulfanyl, acetamide) and core heterocycles. Higher scores indicate greater structural overlap .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Positioning :
    • The 8-methoxy group in the target compound contrasts with the 3-methoxy substitution in . Positional differences may alter steric interactions with target proteins, as seen in indole-based drugs where methoxy placement affects receptor selectivity .
  • Sulfanylidene vs.
  • Chain Length :
    • The hexanamide linker may prolong metabolic stability compared to the ethyl or methyl chains in , aligning with QSAR principles where longer aliphatic chains reduce clearance rates .

Biological Activity

N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-3-yl}hexanamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by the following components:

  • Molecular Formula : C20H25N5O4S
  • IUPAC Name : this compound
  • SMILES Notation : CC(NCCNC(CCCCN(C(c([nH]c(cc1)c2cc1OC)c2N1)=O)C1=S)=O)=O

This structural complexity suggests potential interactions with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the indole and pyrimidine classes. For instance, a study evaluated several indole derivatives against malignant brain tumor cell lines. The results indicated significant cytotoxicity and antiproliferative effects, with IC50 values ranging from 2.34 to 9.06 μM against glioblastoma KNS42 cells . While specific data on N-(2-acetamidoethyl)-6-{8-methoxy-4-oxo-2-sulfanylidene... is limited, its structural analogs have shown promising results in similar assays.

The mechanism of action for compounds in this class often involves:

  • Inhibition of Tumor Cell Proliferation : Compounds like N-(2-acetamidoethyl)-6-{8-methoxy... may inhibit key signaling pathways involved in cell growth and survival.
  • Selective Cytotoxicity : Structural modifications can enhance selectivity towards cancer cells while sparing normal cells. For example, certain derivatives have shown selective toxicity towards pediatric brain tumor cells compared to non-neoplastic human fibroblast cells .

Pharmacological Studies

In a pharmacological context, compounds with similar structures have been tested for their ability to activate or antagonize cannabinoid receptors (CB1R and CB2R). Some derivatives demonstrated antagonistic properties at these receptors, which could contribute to their antitumor activities by modulating pathways involved in cancer progression .

Data Summary Table

Compound NameIC50 (μM)Target CellsMechanism
Indole Derivative 13.41KNS42 (glioblastoma)Cytotoxicity
Indole Derivative 24.34KNS42 (glioblastoma)Antiproliferative
Indole Derivative 3>10HFF1 (human fibroblast)Selective toxicity

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of indole derivatives as potential anticancer agents. For example:

  • Study on Indole Carboxamides : This research synthesized various indole derivatives and evaluated their biological activity against different cancer cell lines. The findings suggested that modifications to the indole structure significantly influenced their antitumor efficacy .
  • Evaluation of Antiproliferative Activity : A comprehensive evaluation of several compounds revealed that structural variations could lead to enhanced activity against specific cancer types while minimizing toxicity towards normal cells .

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